Welcome to the BenchChem Online Store!
molecular formula C9H10N2O B8510170 2,7-dimethyl-3H-benzimidazol-5-ol

2,7-dimethyl-3H-benzimidazol-5-ol

Cat. No. B8510170
M. Wt: 162.19 g/mol
InChI Key: FAJHVSQRGYKNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952014B2

Procedure details

0.553 g (4.00 mml) 3,4-diamino-5-methyl-phenol in 5.00 mL glacial acetic acid were boiled for 3 h. Then the reaction mixture was evaporated down and dried under HV.
Name
3,4-diamino-5-methyl-phenol
Quantity
0.553 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:9])[C:7]=1[NH2:8].[C:11](O)(=O)[CH3:12]>>[CH3:11][C:12]1[NH:1][C:2]2[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:9])[C:7]=2[N:8]=1

Inputs

Step One
Name
3,4-diamino-5-methyl-phenol
Quantity
0.553 g
Type
reactant
Smiles
NC=1C=C(C=C(C1N)C)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated down
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Name
Type
Smiles
CC=1NC2=C(N1)C(=CC(=C2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.